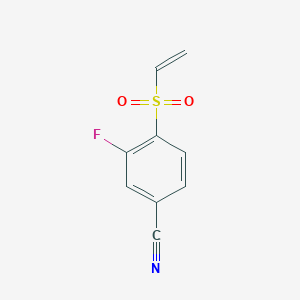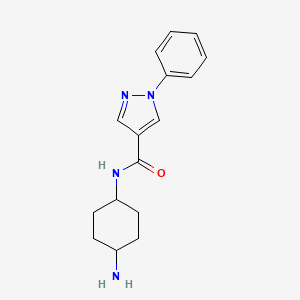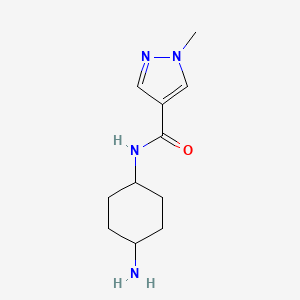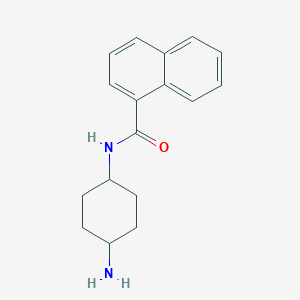
5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline, also known as CPMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPMA is a pyrazole-based compound that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline is not fully understood. However, studies have shown that 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline can inhibit the activity of certain enzymes and proteins, leading to various physiological effects. 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has also been shown to induce apoptosis in cancer cells, leading to its potential use as an anticancer agent.
Biochemical and Physiological Effects
5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline can inhibit the growth of cancer cells, fungi, and bacteria. 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has also been shown to modulate the activity of enzymes and proteins, leading to various physiological effects. In vivo studies have shown that 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline can reduce inflammation, improve cognitive function, and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has several advantages for lab experiments, including its ease of synthesis, stability, and potential applications in various fields. However, 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline also has some limitations, including its potential toxicity and lack of detailed information on its mechanism of action.
Direcciones Futuras
5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has several potential future directions for research. These include further studies on its mechanism of action, its potential use as an anticancer agent, and its potential use in the synthesis of new materials. 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline also has potential applications in drug delivery systems, nanotechnology, and other fields.
Conclusion
In conclusion, 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline is a pyrazole-based compound that has potential applications in various fields. Its ease of synthesis, stability, and potential applications make it an attractive compound for scientific research. Further studies on its mechanism of action and potential applications are needed to fully understand its potential.
Métodos De Síntesis
5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has been synthesized using various methods, including the reaction of 5-chloro-2-methoxyaniline with 1H-pyrazole-5-carbaldehyde in the presence of a base. Another method involves the reaction of 5-chloro-2-methoxyaniline with 1H-pyrazole-5-carboxylic acid in the presence of a coupling reagent. The synthesis of 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has also been achieved using microwave-assisted synthesis and other methods.
Aplicaciones Científicas De Investigación
5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has shown potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has been studied for its anticancer, antifungal, and antibacterial properties. 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases. In biochemistry, 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has been studied for its role in modulating the activity of enzymes and proteins. In material science, 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has been studied for its potential use in the synthesis of new materials.
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-16-11-3-2-8(12)6-10(11)13-7-9-4-5-14-15-9/h2-6,13H,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTROMXWJLRVNHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NCC2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1H-Pyrazol-3-yl)methyl)-5-chloro-2-methoxyaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Cyclopropylmethyl-(2-thiophen-3-ylacetyl)amino]acetic acid](/img/structure/B7557088.png)
![2-[Cyclopropylmethyl-(2,3,4-trifluorophenyl)sulfonylamino]acetic acid](/img/structure/B7557089.png)
![2-[Cyclopropylmethyl-(2-methoxy-5-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7557090.png)
![2-[Cyclopropylmethyl-(2,3-dimethylbenzoyl)amino]acetic acid](/img/structure/B7557094.png)

![2-[(3-Cyanophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557108.png)
![2-[Cyclopropylmethyl(pyridin-3-ylsulfonyl)amino]acetic acid](/img/structure/B7557110.png)
![2-[(5-Chlorothiophen-2-yl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557129.png)
![2-[Cyclopropylmethyl-(4-methoxyphenyl)sulfonylamino]acetic acid](/img/structure/B7557133.png)
![2-[(4-Chloro-2-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557136.png)



